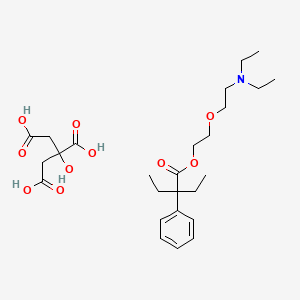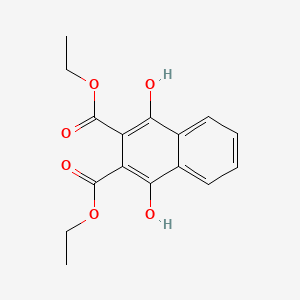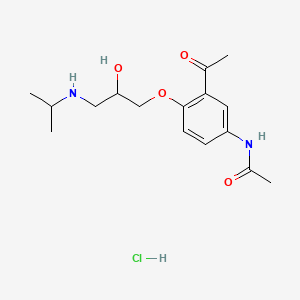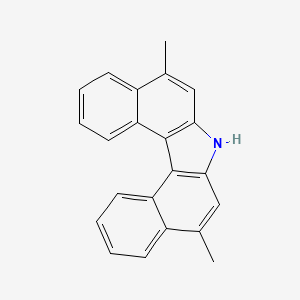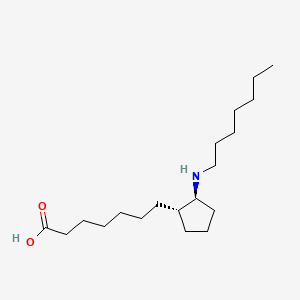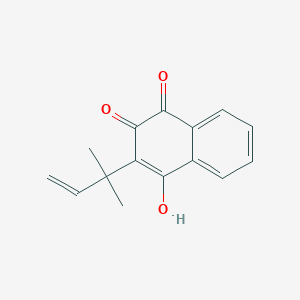
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound includes a naphthalene ring system with hydroxyl and methylbutenyl substituents, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene derivatives, followed by hydroxylation and alkylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methylbutenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroxynaphthalenes, and alkylated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can lead to the inhibition of specific enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.
2-Methyl-1,4-naphthoquinone: Contains a methyl group instead of the methylbutenyl group.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Contains a hydroxyl group at a different position.
Uniqueness
4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylbutenyl group enhances its lipophilicity and potential biological activity compared to simpler naphthoquinones.
特性
IUPAC Name |
4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-4-15(2,3)11-12(16)9-7-5-6-8-10(9)13(17)14(11)18/h4-8,16H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJKVJGVILZRBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2C(=O)C1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294237 |
Source


|
| Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64469-16-5 |
Source


|
| Record name | NSC95400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
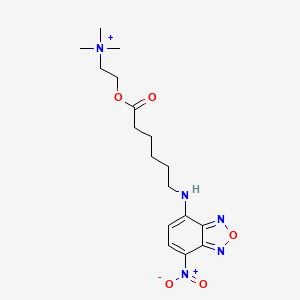
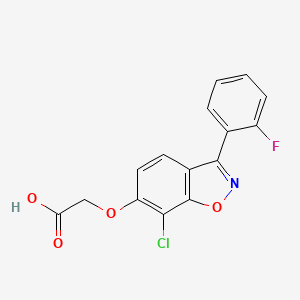
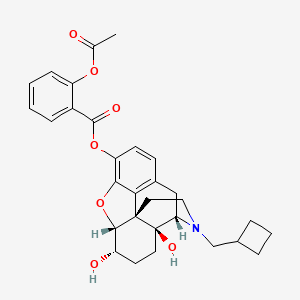
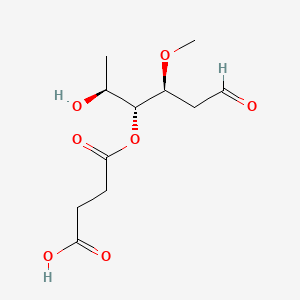
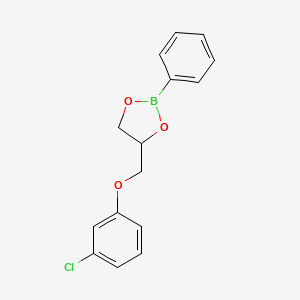
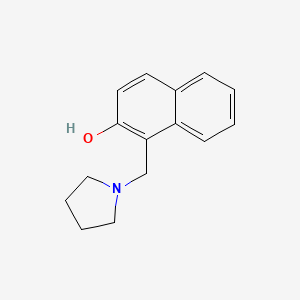
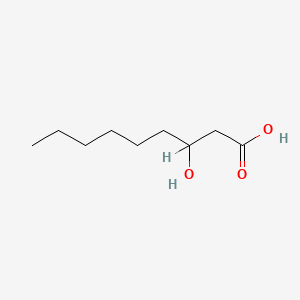
![copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B1202392.png)
